molecular formula C9H10ClNO2 B2573731 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 2287273-98-5

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B2573731
CAS No.: 2287273-98-5
M. Wt: 199.63
InChI Key: QQZLSQMWICVRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction could produce pyridin-4-ylmethanol.

Scientific Research Applications

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
  • 3-(Pyridin-4-yl)cyclopropanecarboxylic acid
  • 4-(Pyridin-4-yl)cyclopropanecarboxylic acid

Uniqueness

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is unique due to the specific positioning of the pyridine ring on the cyclopropane ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZLSQMWICVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.